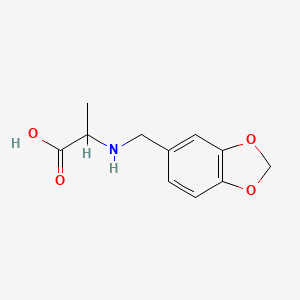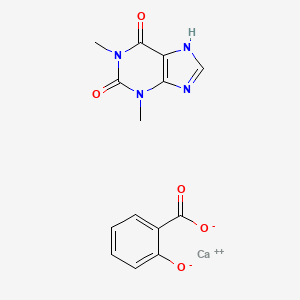
Theophylline calcium salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline calcium salicylate is a compound formed by the combination of theophylline and calcium salicylate. Theophylline is a methylxanthine derivative commonly used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Calcium salicylate is a calcium salt of salicylic acid, known for its anti-inflammatory and analgesic properties. The combination of these two compounds aims to leverage their individual therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Theophylline calcium salicylate can be synthesized by reacting theophylline with calcium salicylate in an aqueous medium. The reaction typically involves dissolving both theophylline and calcium salicylate in water, followed by precipitation of the resulting compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles as the laboratory preparation. The process includes the dissolution of theophylline and calcium salicylate in water, followed by controlled precipitation and purification steps to obtain the final product. The industrial process is optimized for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline calcium salicylate undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common for this compound.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 1,3-dimethyluric acid.
Substitution: Various alkylated derivatives of theophylline.
Applications De Recherche Scientifique
Theophylline calcium salicylate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of methylxanthines and salicylates in various chemical reactions.
Biology: Investigated for its effects on cellular processes, particularly those involving cyclic AMP and phosphodiesterase inhibition.
Medicine: Studied for its potential therapeutic effects in respiratory diseases, inflammation, and pain management.
Mécanisme D'action
Theophylline calcium salicylate exerts its effects through multiple mechanisms:
Theophylline: Inhibits phosphodiesterase, leading to increased levels of cyclic AMP, which results in bronchodilation and anti-inflammatory effects.
Calcium Salicylate: Inhibits cyclooxygenase, reducing the production of prostaglandins, which are mediators of inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline Magnesium Salicylate: Similar in structure and function, but uses magnesium instead of calcium.
Theobromine: Another methylxanthine with similar bronchodilator properties but less potent.
Caffeine: A methylxanthine with central nervous system stimulant effects, commonly found in beverages.
Uniqueness
Theophylline calcium salicylate is unique due to its combination of bronchodilator and anti-inflammatory properties, making it particularly useful in treating respiratory conditions with an inflammatory component. The presence of calcium salicylate enhances its anti-inflammatory effects compared to theophylline alone .
Propriétés
Numéro CAS |
129-98-6 |
|---|---|
Formule moléculaire |
C14H12CaN4O5 |
Poids moléculaire |
356.35 g/mol |
Nom IUPAC |
calcium;1,3-dimethyl-7H-purine-2,6-dione;2-oxidobenzoate |
InChI |
InChI=1S/C7H8N4O2.C7H6O3.Ca/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,8,9);1-4,8H,(H,9,10);/q;;+2/p-2 |
Clé InChI |
HBGYWKVYHHULPL-UHFFFAOYSA-L |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC=C(C(=C1)C(=O)[O-])[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


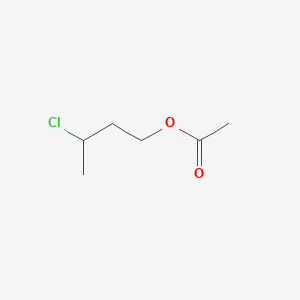
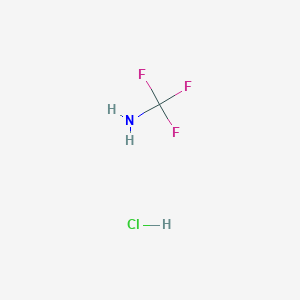
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
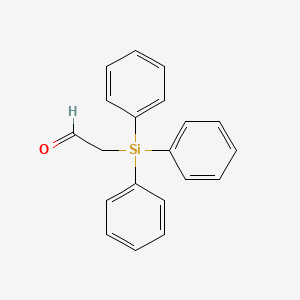
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)

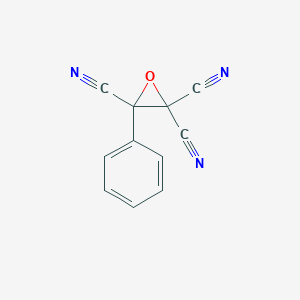
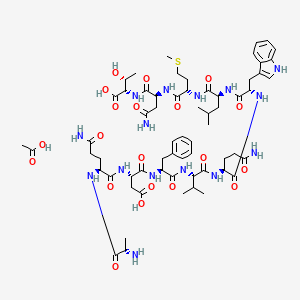
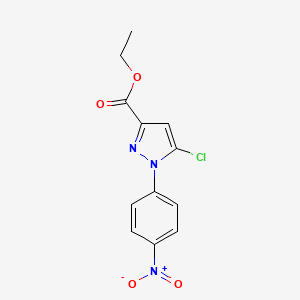
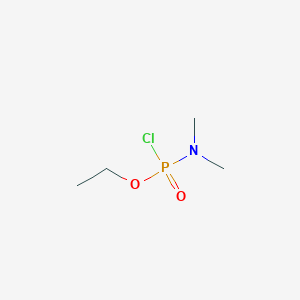
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)

